
2-Propenamide, N-(2,3-dihydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-(2,3-dihydroxypropyl)-, also known as N-(2,3-dihydroxypropyl)prop-2-enamide, is an organic compound with the molecular formula C6H11NO3 . It is primarily used in scientific research.
Synthesis Analysis
The synthesis of 2-Propenamide, N-(2,3-dihydroxypropyl)- can be achieved via the reaction of acrylamide with glycidol using a base catalyst. The resulting product is then purified by recrystallization from water.Molecular Structure Analysis
The molecular structure of 2-Propenamide, N-(2,3-dihydroxypropyl)- consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 145.16 .Physical And Chemical Properties Analysis
2-Propenamide, N-(2,3-dihydroxypropyl)- is a white crystalline solid. It is highly soluble in water and polar organic solvents such as ethanol and methanol. The compound has a molecular weight of 145.16 g/mol and a density of 1.2 g/cm3.Applications De Recherche Scientifique
Acrylamide in Food Products
Acrylamide, also known as 2-propenamide, has been a significant focus of research due to its formation in high-carbohydrate foods during heat treatment processes like baking and frying. Studies have examined factors affecting its formation and degradation, aiming to mitigate health risks associated with its consumption due to its neurotoxic, genotoxic, carcinogenic, and reproductive toxicity properties. Efforts to reduce acrylamide levels in food products have involved exploring the roles of acrylamide precursors, such as free amino acids (mainly asparagine), reducing sugars, and processing conditions (Keramat, J., Lebail, A., Prost, C., & Jafari, M., 2011) Acrylamide in Baking Products: A Review Article.
Pharmaceutical Applications
N-hydroxy-3-phenyl-2-propenamides, structurally related to 2-propenamide, have been investigated for their potential as novel inhibitors of human histone deacetylase (HDAC) with antitumor activity. These compounds have shown potent enzyme inhibition and cell growth inhibition properties in human carcinoma cell lines, leading to the clinical trial of specific compounds like NVP-LAQ824 for their therapeutic effects against cancer (Remiszewski, S. et al., 2003) N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity.
Environmental Impact and Health
Acrolein (2-propenal) research focuses on its ubiquitous presence in cooked foods and the environment, exploring its sources, metabolism, and biomolecular interactions relevant to human health and disease. The formation of acrolein from various sources, including the degradation of glycerol and amino acids, and its biological effects mediated through interactions with DNA and proteins, highlight the importance of understanding its impact on health and developing strategies to mitigate exposure (Stevens, J. F., & Maier, C. S., 2008) Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease.
Poly(N-isopropyl acrylamide) for Drug Delivery
Research into the controlled polymerization of N-isopropylacrylamide (NIPAM) has led to advancements in drug delivery technologies. Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in controlled drug release, demonstrating the significance of selecting suitable chain transfer agents and initiating species for its polymerization (Convertine, A. et al., 2004) Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide.
Propriétés
IUPAC Name |
N-(2,3-dihydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMKLBDCUNICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566721.png)
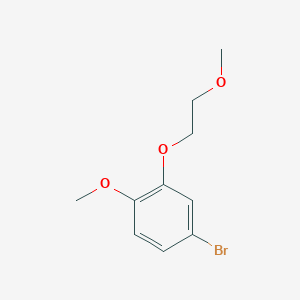
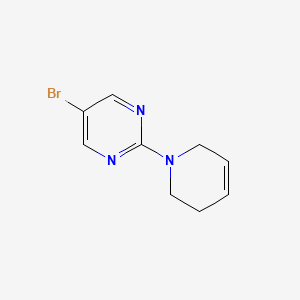
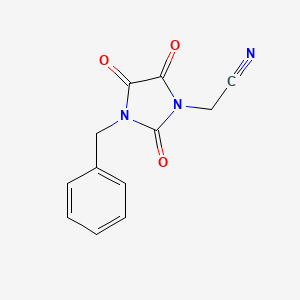
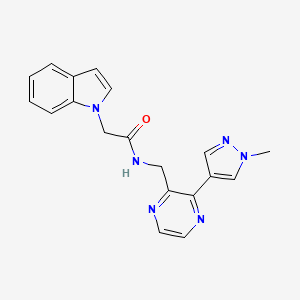
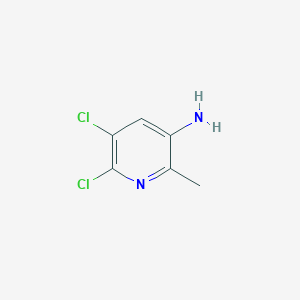
![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)